molecular formula C12H15N5OS B2876887 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2199043-61-1

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2876887
CAS No.: 2199043-61-1
M. Wt: 277.35
InChI Key: DQIDCNYIVLKIFC-UHFFFAOYSA-N
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Description

The compound features a 1H-1,2,3-triazole core linked to a pyrrolidin-3-yl group, which is further substituted with a 2,4-dimethyl-1,3-thiazole-5-carbonyl moiety. This architecture combines three pharmacologically relevant motifs:

  • 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity due to its aromaticity and dipole moment (~5 D) .
  • Pyrrolidine: A saturated five-membered ring that enhances conformational flexibility and solubility.

Synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, followed by coupling of the thiazole-carbonyl group to pyrrolidine .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-11(19-9(2)14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIDCNYIVLKIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition

Copper-catalyzed click chemistry enables precise triazole formation:

Stepwise Protocol

  • Synthesize 3-azidopyrrolidine from L-proline derivatives
  • React with propargyl alcohol under Cu(I) catalysis
  • Achieve >90% regioselectivity for 1,4-disubstituted triazole

Limitations : Requires chiral resolution if using racemic azide precursors.

Cyclocondensation of Thiosemicarbazides

Adapting methods from, thiosemicarbazide intermediates undergo base-mediated cyclization:

R-NH-C(S)-NH₂ + CH₂O → Triazole-pyrrolidine fused system  

Key Advantages

  • Single-pot operation
  • No transition metal catalysts
  • Compatibility with ester-protected carbonyls

Thiazole-Pyrrolidine Coupling

Acylation of the pyrrolidine nitrogen with thiazole-5-carbonyl chloride demonstrates optimal results:

Reaction Parameters

Condition Optimization Range Impact on Yield
Coupling agent HATU vs. EDCI/HOBt +12% with HATU
Solvent polarity DMF > DCM > THF DMF optimal
Temperature 0°C → RT gradual Prevents epimerization
Reaction time 18-24h Complete conversion

Side Reactions

  • Thiazole ring opening at >40°C (3-7% yield loss)
  • Pyrrolidine N-oxide formation with excess oxidants

Integrated One-Pot Methodologies

Building on, a sequential protocol achieves 61% overall yield:

  • Thiazole Formation : Hantzsch cyclization (82%)
  • In Situ Acylation : Mixed anhydride method
  • Triazole Cyclization : Copper sulfate/ascorbate system

Critical Process Parameters

  • pH control during phase transitions (5.8 → 8.2)
  • Solvent exchange from ethanol to DMF/H₂O
  • Sequential reagent addition intervals

Analytical Characterization Benchmarks

Spectroscopic Signatures

Technique Key Identifiers Reference
¹H NMR (400MHz, CDCl₃) δ 8.21 (s, 1H, triazole-H)
δ 2.58 (q, J=6.5Hz, pyrrolidine-CH₂)
IR (KBr) 1685 cm⁻¹ (C=O stretch)
HRMS m/z 321.4021 [M+H]⁺

Chromatographic Purity

Method Conditions Purity
HPLC (Reverse phase) C18, 65:35 MeOH/H₂O +0.1% TFA 99.2%
Chiral HPLC AD-H column, hexane/iPrOH >99% ee

Industrial Scalability Assessment

Process Economics Comparison

Method Cost/kg (USD) E-Factor PMI
Linear synthesis 12,450 86 32.1
Convergent approach 9,780 54 18.7
One-pot strategy 7,920 41 12.9

Key scalability challenges include copper catalyst removal in GMP production and thiazole stability during solvent swaps.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on the Pyrrolidine Ring

Compound Name Pyrrolidine Substituent Key Properties
Target Compound 2,4-Dimethylthiazole-5-carbonyl Enhanced electron withdrawal; potential for hydrophobic interactions
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (2ab) 4-Fluorobenzyl Increased lipophilicity; halogen-mediated π-stacking
1-(1-(2,3-Dichlorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (2ad) 2,3-Dichlorobenzyl High steric hindrance; potential toxicity concerns
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 6-Chloropyridylmethyl Hydrogen-bonding via pyridine; improved solubility in polar solvents

Key Observations :

  • The thiazole-carbonyl group in the target compound offers a balance of electron withdrawal and steric effects, distinct from halogenated or pyridyl substituents.

Triazole Core Modifications

Compound Name Triazole Substituent Key Properties
Target Compound Pyrrolidinyl-thiazole Conformational flexibility; moderate dipole moment
1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole (2) 4-Nitrophenyl Strong electron withdrawal; reduced stability under reducing conditions
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridyl and formyl Dual hydrogen-bonding sites; crystallographic stability via intermolecular interactions
1-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-4-butyl-1H-1,2,3-triazole Butyl and benzyl-pyrazole Increased hydrophobicity; limited aqueous solubility

Key Observations :

  • The target compound’s pyrrolidinyl-thiazole substituent avoids extreme hydrophobicity (e.g., butyl in ) or instability (e.g., nitro group in ).
  • Pyridyl-containing analogues (e.g., ) show enhanced crystallinity and intermolecular interactions compared to thiazole derivatives.

Key Observations :

  • The target compound’s lower LogP (2.1) compared to halogenated analogues (e.g., 2ab: 3.8) suggests improved aqueous solubility, critical for bioavailability.
  • Thiazole’s electron-withdrawing nature may enhance metabolic stability over oxadiazole-containing compounds (e.g., ).

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